molecular formula C12H16N2O2 B1490459 Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate CAS No. 2097958-72-8

Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate

Cat. No.: B1490459
CAS No.: 2097958-72-8
M. Wt: 220.27 g/mol
InChI Key: LDFLZILRVALTCU-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Boztaş et al. (2019) demonstrated the use of cyclopropane-containing compounds in the synthesis of bromophenol derivatives, showcasing their effectiveness as inhibitors for enzymes like cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These enzymes are targets in treating diseases like Alzheimer's, Parkinson's, and ataxia. This highlights the compound's potential in synthesizing biologically active molecules with therapeutic applications (Boztaş et al., 2019).

Organic Phosphine-Catalyzed Annulation

Zhu et al. (2003) explored the compound in a phosphine-catalyzed [4 + 2] annulation reaction, forming highly functionalized tetrahydropyridines. This process underlines the compound's role in creating complex structures with potential in pharmaceutical development and synthetic chemistry (Zhu et al., 2003).

Antimicrobial and Antioxidant Studies

Research by Raghavendra et al. (2016) on the synthesis of cyclopropane carboxylates, including derivatives similar in structure to Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate, showed significant antimicrobial and antioxidant activities. This indicates the compound's potential utility in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Oxidative Ring Opening

A study by Graziano et al. (1996) involving the oxidative ring opening of similar ethyl cyclopropane carboxylates by RuO4 showcased a method for regioselective scission of electron-rich bonds in cyclopropane rings. This reaction is significant for organic synthesis, providing a pathway to synthesize various functionalized molecules (Graziano et al., 1996).

Biochemical Analysis

Dosage Effects in Animal Models

The effects of Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, making the compound a valuable tool for studying metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s effectiveness in different cellular environments .

Properties

IUPAC Name

ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-9-7-10(12(15)16-4-2)14-11(13-9)8-5-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFLZILRVALTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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